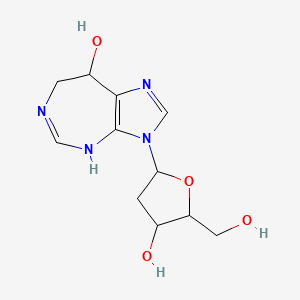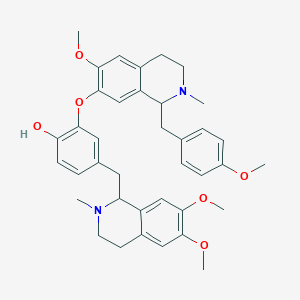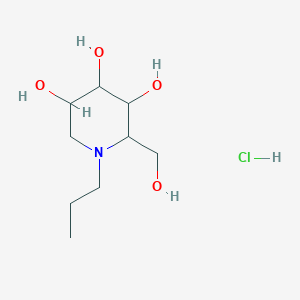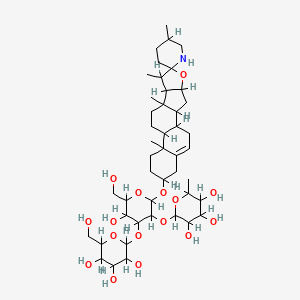
Solasonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solasonine is a glycoalkaloid found in plants of the Solanum genus, particularly in the Solanaceae family. It is a glycoside of solasodine and is known for its toxic properties at high levels. Despite its toxicity, this compound has various applications in pharmacology, cancer treatments, and as a pesticide .
Preparation Methods
Synthetic Routes and Reaction Conditions
Solasonine can be extracted from plants using various methods. One effective method involves microwave-assisted extraction (MAE) combined with aqueous two-phase extraction (ATPE). This method optimizes the extraction process by using microwaves and salting-out techniques, resulting in higher yields of this compound . The optimal conditions for this method include a microwave power of 270 W, an ethanol concentration of 60%, and a solid/liquid ratio of 0.1 g/L .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant biomass. The MA-ATPE method mentioned above is particularly promising for industrial applications due to its time and energy efficiency . This method can be expanded for the enrichment of this compound from other medicinal plants as well.
Chemical Reactions Analysis
Solasonine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Solasonine has several scientific research applications:
Mechanism of Action
Solasonine exerts its effects primarily by inhibiting the hedgehog (Hh) signaling pathway. It acts on the transcriptional factor Gli, reducing the mRNA expression of Gli1 and Ptch1 . This inhibition disrupts the pathway’s activity, which is crucial for various physiological and pathological conditions, including cancer .
Comparison with Similar Compounds
Solasonine is similar to other glycoalkaloids like solamargine and solasodine. it has unique properties that make it particularly effective in inhibiting the Hh pathway . Solamargine and this compound have shown similar efficacy in certain applications, but this compound’s selectivity against the Hh pathway sets it apart . Other similar compounds include α-solanine and α-chaconine, which are known for their toxicity and pharmacological properties .
Conclusion
This compound is a versatile glycoalkaloid with significant potential in various fields, including pharmacology, biology, medicine, and industry. Its unique ability to inhibit the hedgehog signaling pathway makes it a promising candidate for developing new anticancer treatments. Despite its toxicity, careful application and further research can harness its beneficial properties for various scientific and industrial applications.
Properties
IUPAC Name |
2-[5-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73NO16/c1-19-8-13-45(46-16-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(54)34(52)31(49)21(3)56-40)38(33(51)29(18-48)59-42)60-41-37(55)35(53)32(50)28(17-47)58-41/h6,19-21,23-42,46-55H,7-18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTMYNGDIBTNSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73NO16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19121-58-5 |
Source


|
| Record name | Solasonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
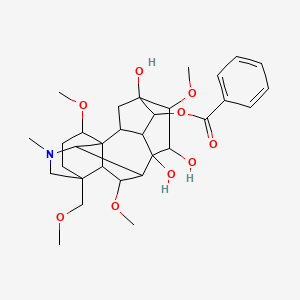
![7-Oxo-6-benzyloxy-1,6-diazabicylco-[3.2.1]octane-2-carboxylic acid amide](/img/structure/B8070281.png)
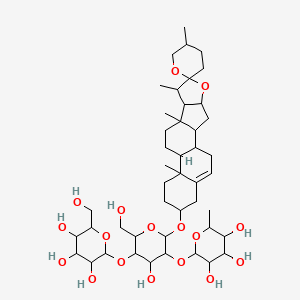
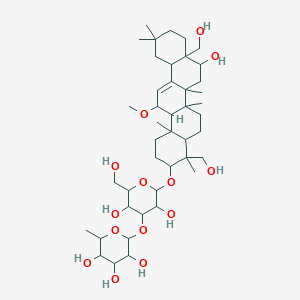
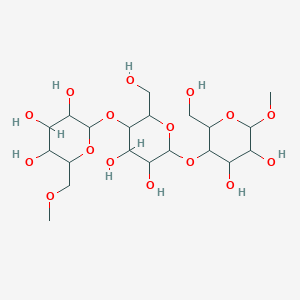
![sodium;3-[2-[3-[(2,4-dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonate](/img/structure/B8070312.png)
![17-Hydroxy-13-methyl-11-(4-methylsulfonylphenyl)-17-(1,1,2,2,2-pentafluoroethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B8070315.png)
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[(3-methoxyphenyl)methyl]borinic acid](/img/structure/B8070325.png)
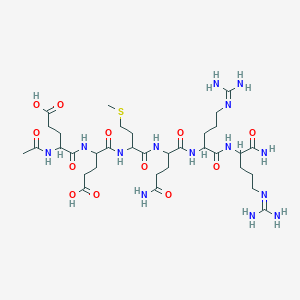
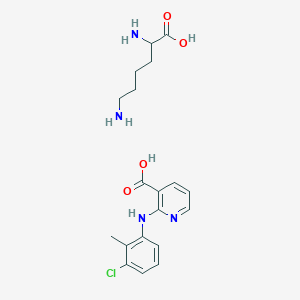
![N-cyclohexylcyclohexanamine;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B8070342.png)
